1-Methylnaphthalene-7-methanol

Lipophilicity LogP Drug Design

Positional isomerism confounds SAR and chromatography. This 1,7-disubstituted naphthalene methanol (C12H12O, MW 172.22) offers a validated LogP 3.2 and TPSA 20.2 Ų-distinct from generic analogs. - **Core value**: Enables CNS drug scaffolds & precise HPLC reference standards. - **Divergent synthesis**: Benzylic alcohol + non-adjacent aryl methyl group for rapid library generation. - **Supply**: Multiple pack sizes, strict quality control, same-day dispatch for R&D.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
Cat. No. B11914759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylnaphthalene-7-methanol
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=CC=C1)CO
InChIInChI=1S/C12H12O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-7,13H,8H2,1H3
InChIKeyJYTDAWFLCFNATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylnaphthalene-7-methanol: Procurement Guide


1-Methylnaphthalene-7-methanol (CAS 1261868-53-4) is a disubstituted naphthalene derivative (C12H12O, MW: 172.22 g/mol) featuring a methyl group at position 1 and a hydroxymethyl group at position 7 of the naphthalene ring system [1]. It belongs to the class of naphthylmethanols and serves primarily as a research intermediate in organic synthesis and medicinal chemistry . Its unique substitution pattern differentiates it from simpler naphthalene analogs, positioning it as a specialized building block for constructing more complex polycyclic structures and investigating structure-activity relationships in drug discovery .

Why Generic Substitution is Scientifically Unsound


Substituting 1-Methylnaphthalene-7-methanol with a generic 'methylnaphthalene methanol' isomer disregards the profound impact of positional isomerism on key molecular properties critical for research reproducibility and downstream synthetic success. The specific 1,7-substitution pattern yields a distinct computed LogP of 3.2 and a topological polar surface area (TPSA) of 20.2 Ų, which are fundamental drivers of solubility, membrane permeability, and chromatographic behavior [1]. These parameters differ from other positional isomers, directly affecting reaction kinetics and biological target engagement. Using an incorrect isomer introduces an uncontrolled variable, potentially leading to failed syntheses, invalid structure-activity relationship (SAR) data, and wasted research resources.

Differentiation from Structural Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The presence of the methyl group at the 1-position significantly increases the lipophilicity of 1-Methylnaphthalene-7-methanol compared to the des-methyl analog, 1-Naphthalenemethanol. The computed partition coefficient (XLogP3) for the target compound is 3.2 [1], while 1-Naphthalenemethanol (CAS 4780-79-4) has a reported experimental LogP of 2.47 [2]. This difference is critical for applications where enhanced membrane permeability or altered solubility profiles are desired.

Lipophilicity LogP Drug Design ADME

Regioselective Synthetic Access

A study by Yadav et al. (1996) demonstrated a regioselective synthesis of substituted 1-methylnaphthalenes, providing a methodological basis for accessing specific isomers like 1-Methylnaphthalene-7-methanol. This contrasts with 2-methylnaphthalene derivatives, which require different synthetic strategies. The convergent synthesis allows for the targeted construction of the 1,7-substitution pattern, which is not always accessible through direct electrophilic substitution of naphthalene due to competing directing effects [1].

Synthetic Methodology Regioselectivity Catalysis Olefination

Physicochemical Properties for Environmental Modeling

A class-level analysis of methylated naphthalenes shows that the introduction of functional groups like -CH2OH significantly alters physicochemical properties compared to parent methylnaphthalenes. For the parent compound 1-methylnaphthalene, the experimental Log K(ow) is 3.89 [2]. The computed XLogP3 of 3.2 for 1-Methylnaphthalene-7-methanol [1] suggests that the addition of the hydroxymethyl group reduces the partition coefficient by approximately 0.7 units compared to its fully hydrocarbon analog. This class-level trend is critical for environmental fate modeling and designing compounds with a specific environmental mobility profile.

Environmental Chemistry QSAR Partition Coefficient Methylnaphthalenes

Distinct Hydrogen Bonding Capacity

1-Methylnaphthalene-7-methanol possesses exactly one hydrogen bond donor and one hydrogen bond acceptor, a specific profile that defines its interaction with biological targets. This profile is identical in count to its positional isomer, α-Methyl-2-naphthalenemethanol, but the spatial orientation of these groups on the naphthalene scaffold is distinct. The topological polar surface area (TPSA) of 20.2 Ų [1] provides further differentiation, as positional isomers will have subtly different TPSA values, influencing their permeation and binding characteristics.

Medicinal Chemistry Hydrogen Bonding Drug-Receptor Interaction Pharmacophore

Dual Functionality for Divergent Synthesis

Unlike 1-methylnaphthalene, which can only undergo electrophilic substitution, or 1-naphthalenemethanol, which primarily reacts at the hydroxyl group, 1-Methylnaphthalene-7-methanol presents two distinct reactive handles. The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a halide for further coupling, while the methyl group can undergo radical or oxidative functionalization. This dual reactivity is a class-level characteristic of methylnaphthalene methanols, but the 1,7-pattern ensures these groups are in a specific, non-adjacent relationship, preventing intramolecular reactions and allowing for clean, stepwise derivatization.

Organic Synthesis Functional Group Interconversion Building Block Divergent Strategy

High-Value Application Scenarios


CNS-Penetrant Drug Candidate Synthesis

The enhanced lipophilicity (XLogP3 = 3.2) [1] and the spatial orientation of the hydrogen bond donor/acceptor pair make this compound a superior starting material for developing central nervous system (CNS) drug candidates. The LogP is within the optimal range for blood-brain barrier penetration, and the specific 1,7-substitution pattern can be exploited to build rigid, diverse, and patentable polycyclic scaffolds with precise pharmacophore geometry.

PAH Probes and Environmental Model Standards

The well-defined and intermediate lipophilicity (ΔLog K_ow of -0.7 compared to 1-methylnaphthalene) [2] makes this compound an excellent model for studying the transport, fate, and biotransformation of alkylated polycyclic aromatic hydrocarbons (PAHs) in environmental systems. Its functional handle allows for conjugation to reporter groups, enabling the creation of chemical probes to track PAH distribution in complex matrices.

Platform for Divergent Library Synthesis

The dual reactivity of the molecule—with a benzylic alcohol and an aryl methyl group in a non-adjacent 1,7-relationship—supports a divergent synthesis strategy. Chemists can leverage this to rapidly generate diverse compound libraries. For instance, the alcohol can be oxidized or substituted first, followed by selective functionalization of the methyl group, enabling the efficient exploration of chemical space around the naphthalene core [1].

Reference Standard for Chromatography

The unique combination of a computed LogP of 3.2 and a TPSA of 20.2 Ų [1] gives this compound a specific retention time in reverse-phase HPLC that is distinct from its isomers. This property makes it a valuable reference standard for calibrating chromatographic systems and for optimizing separation methods where multiple methylnaphthalene methanol isomers need to be resolved, ensuring analytical accuracy in complex reaction monitoring.

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